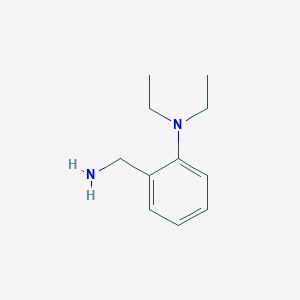

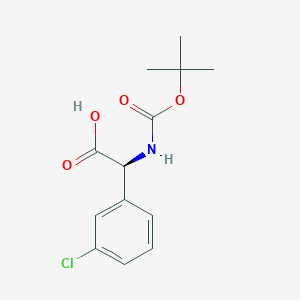

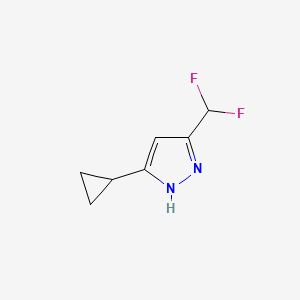

![molecular formula C6H5BrN4 B1278164 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 405224-24-0](/img/structure/B1278164.png)

5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine

Übersicht

Beschreibung

5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. This compound has been utilized in the construction of polyheterocyclic ring systems due to its reactivity and the presence of multiple functional groups that allow for further chemical modifications .

Synthesis Analysis

The synthesis of derivatives of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine involves a systematic approach that includes the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions . Another method includes the iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine followed by a copper-catalyzed coupling reaction with various sulfonamide derivatives . Additionally, the reaction of 5-amino-1-aryl-3-methylpyrazoles with β-dimethylaminopropiophenones in pyridine has been reported to yield new pyrazolo[3,4-b]pyridines .

Molecular Structure Analysis

The molecular structure of the synthesized compounds, including those derived from 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine, has been elucidated using NMR spectroscopy and confirmed by monocrystalline X-ray crystallography . Theoretical calculations using DFT and TD-DFT methods have also been employed to understand the electronic properties of these compounds .

Chemical Reactions Analysis

The reactivity of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine allows for its use in various chemical reactions. It has been used to synthesize pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives, pyrido[2',3':3,4]pyrazolo[5,1-c]triazine derivatives, and other polyheterocyclic compounds with potential antibacterial properties . The compound has also been used to create pyrazolo[3,4-b]pyridine-based heterocycles characterized by IR and 1H NMR spectral techniques .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine are not detailed in the provided papers, the properties of its derivatives have been characterized. The synthesized compounds exhibit moderate to good yields and have been analyzed using spectral and elemental analysis . Some derivatives have shown significant antibacterial and antioxidant activities, indicating the potential for pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Application in Medicinal Chemistry as a TRK Inhibitor

- Summary of the Application: The compound “5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine” is used in the synthesis of pyrazolo[3,4-b]pyridine derivatives, which are evaluated as TRK inhibitors. TRKs (Tropomyosin receptor kinases) are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

- Methods of Application or Experimental Procedures: The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine was iodized by NIS to obtain an intermediate, and then the NH of the intermediate was protected by PMB-Cl to produce the key intermediate .

- Results or Outcomes: Among the synthesized derivatives, compound C03 showed acceptable activity with an IC50 value of 56 nM. It inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .

Application in the Synthesis of Fluorinated Derivatives

- Summary of the Application: The compound “5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine” can be used in the synthesis of fluorinated derivatives, such as “5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile”. This derivative is a key intermediate for the preparation of vericiguat .

- Methods of Application or Experimental Procedures: The synthesis of this fluorinated derivative was developed from 2-chloro-5-fluoronicotinic acid, a commercially available material, in an overall yield of 48.3% .

- Results or Outcomes: The successful synthesis of this fluorinated derivative provides a new approach for the preparation of vericiguat, a medication used to treat chronic heart failure .

Application in the Synthesis of Pyrazolopyridine System

- Summary of the Application: “5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine” is used in the synthesis of the pyrazolopyridine system .

- Methods of Application or Experimental Procedures: The synthesis typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate .

- Results or Outcomes: This method provides a general, easy, and extensible technology for the construction of the pyrazolopyridine system .

Application in the Synthesis of Indole Derivatives

- Summary of the Application: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

- Results or Outcomes: The successful synthesis of indole derivatives provides a wide range of compounds with significant biological activities, making them valuable in the development of new therapeutic agents .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-bromo-2H-pyrazolo[3,4-b]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN4/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNUTEUZXZIYTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=NNC(=C21)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30431469 | |

| Record name | 5-Bromo-2H-pyrazolo[3,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine | |

CAS RN |

405224-24-0 | |

| Record name | 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405224-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2H-pyrazolo[3,4-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30431469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

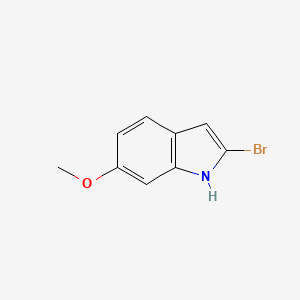

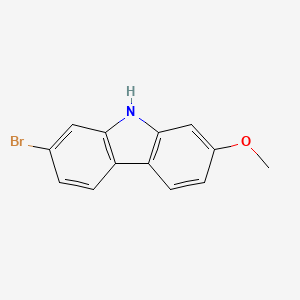

![(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid](/img/structure/B1278086.png)

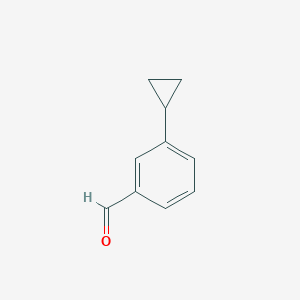

![2-[(3-cyanophenyl)amino]acetic Acid](/img/structure/B1278102.png)